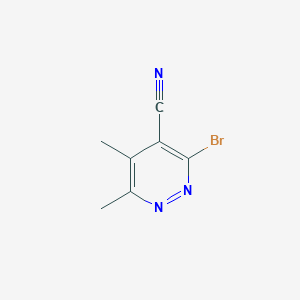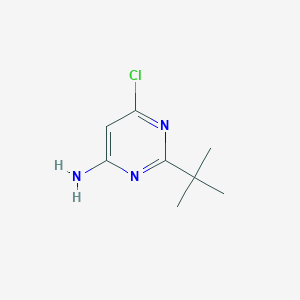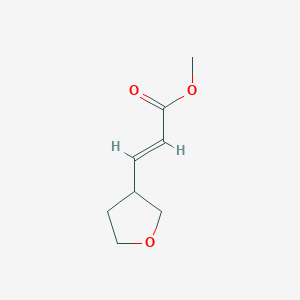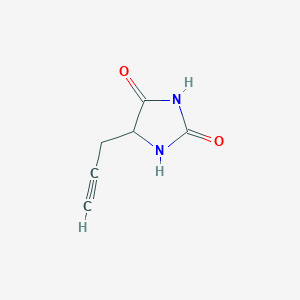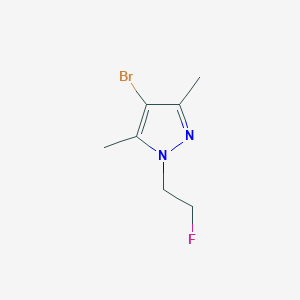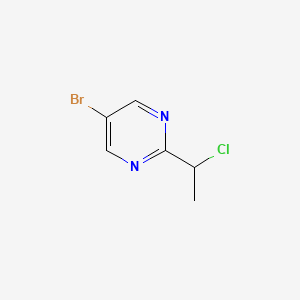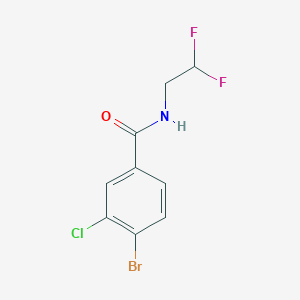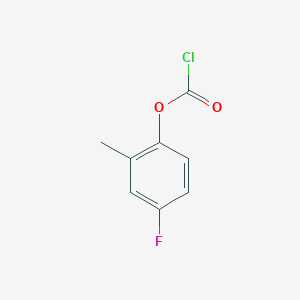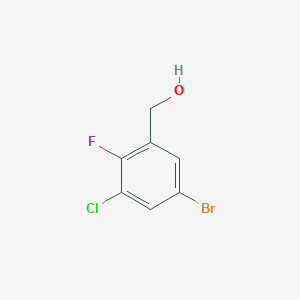
(5-Bromo-3-cloro-2-fluorofenil)metanol
Descripción general
Descripción
(5-Bromo-3-chloro-2-fluorophenyl)methanol is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methanol group. The unique combination of halogens and the hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-3-chloro-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals, where the presence of multiple halogens can enhance biological activity.
Industry
Industrially, (5-Bromo-3-chloro-2-fluorophenyl)methanol is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Halogenation of Phenol Derivatives: : One common method involves the halogenation of phenol derivatives For instance, starting with 2-fluorophenol, bromination and chlorination can be sequentially performed to introduce the bromine and chlorine atoms at the desired positions
-
Grignard Reaction: : Another synthetic route involves the use of Grignard reagents. A suitable aryl halide can be reacted with a Grignard reagent to form the intermediate, which is then treated with formaldehyde to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-3-chloro-2-fluorophenyl)methanol typically involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogens. For example, the bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
-
Oxidation and Reduction: : The hydroxyl group in (5-Bromo-3-chloro-2-fluorophenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Conversely, reduction reactions can convert the hydroxyl group to a methyl group.
-
Coupling Reactions: : The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include ethers, amines, or other substituted aromatic compounds.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Mecanismo De Acción
The mechanism by which (5-Bromo-3-chloro-2-fluorophenyl)methanol exerts its effects depends on its chemical interactions. The presence of halogens can influence the compound’s reactivity and interaction with other molecules. For instance, the electron-withdrawing nature of the halogens can make the aromatic ring more susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-chlorophenyl)methanol
- (3-Chloro-2-fluorophenyl)methanol
- (5-Bromo-3-fluorophenyl)methanol
Uniqueness
(5-Bromo-3-chloro-2-fluorophenyl)methanol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This specific halogenation pattern can lead to distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens with the methanol group provides a versatile platform for further chemical modifications and applications.
This detailed overview covers the essential aspects of (5-Bromo-3-chloro-2-fluorophenyl)methanol, from its synthesis and reactions to its applications and unique characteristics
Propiedades
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFMBFSYHKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


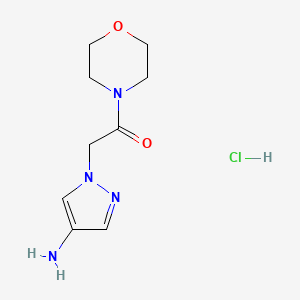

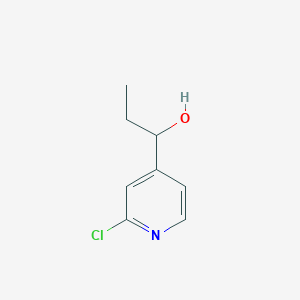
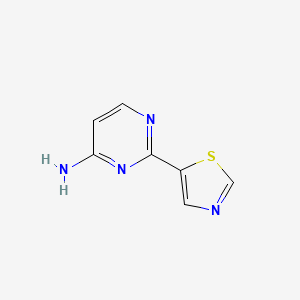
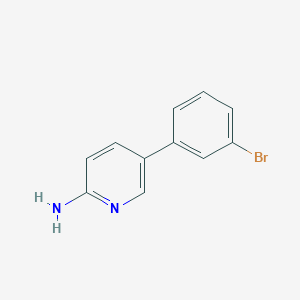
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
